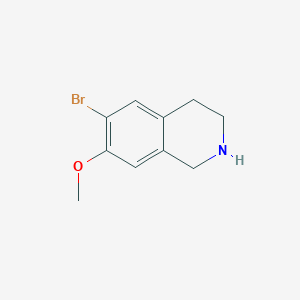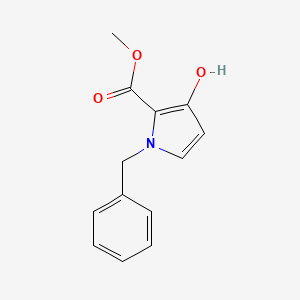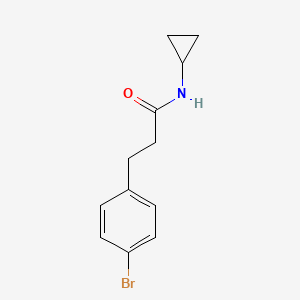
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Descripción general
Descripción
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane, or 1-Br-1-CF3-cyclopropane, is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure, making it a useful solvent for chemical reactions. In addition, 1-Br-1-CF3-cyclopropane has been found to have a wide range of biological effects, including modulation of enzyme activity, inhibition of cell proliferation, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane has been utilized in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes, a method applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Cyclopropanation Reactions
The compound is involved in cyclopropanation reactions under mild conditions, leading to cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, showing high diastereoselectivity (Chen et al., 2020).
Vibrational Spectra Studies
Studies have been conducted on the vibrational spectra and conformations of (bromomethyl)cyclopropane, providing insights into the stability and structural properties of the compound (Wurrey, Krishnamoorthi, Pechsiri, & Kalasinsky, 1982).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
The compound is key in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, involving reactions with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
Synthesis of Cyclopropane Carboxylic Acid
Its use in the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid, an intermediate in pharmaceutical synthesis, demonstrates its value in complex organic syntheses (Hong-xia, 2012).
Propiedades
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJEJIHDBHTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

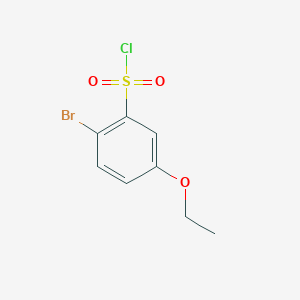
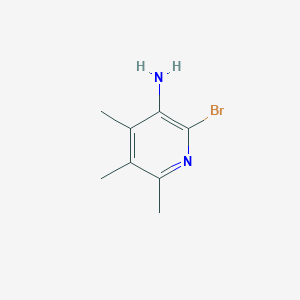
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
